

Spectroscopic Profile of 2-Bromo-N,N-dibutylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-N,N-dibutylacetamide

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Bromo-N,N-dibutylacetamide** (CAS No. 40124-27-4).^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both predicted spectroscopic data and the underlying principles for their interpretation. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive methodologies to offer a robust analytical framework for this compound.

Introduction to 2-Bromo-N,N-dibutylacetamide

2-Bromo-N,N-dibutylacetamide is a halogenated tertiary amide with the molecular formula $C_{10}H_{20}BrNO$ and a molecular weight of 250.18 g/mol.^[1] Its structure presents several key features for spectroscopic analysis: two n-butyl chains attached to a nitrogen atom, an amide carbonyl group, and a methylene group substituted with a bromine atom. These structural motifs give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the rotational restriction around the C-N amide bond, the signals for the butyl groups may be broadened or even appear as distinct sets of resonances.

Predicted 1H NMR Spectrum

The proton NMR spectrum of **2-Bromo-N,N-dibutylacetamide** is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and bromine).

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (Butyl)	0.9 - 1.0	Triplet	6H
CH ₂ (Butyl, next to CH ₃)	1.2 - 1.4	Sextet	4H
CH ₂ (Butyl, next to N)	1.5 - 1.7	Quintet	4H
N-CH ₂ (Butyl)	3.2 - 3.4	Triplet	4H
Br-CH ₂	3.9 - 4.1	Singlet	2H

Interpretation of the ¹H NMR Spectrum:

- The upfield region (0.9-1.7 ppm) will be characterized by the signals of the butyl chains. The terminal methyl groups (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups of the butyl chains will present as complex multiplets (sextet and quintet).
- The downfield region will contain the signals for the protons on the carbons directly attached to the heteroatoms. The methylene groups attached to the nitrogen (N-CH₂) are deshielded and will appear as a triplet around 3.2-3.4 ppm.
- The most deshielded signal is predicted to be the singlet for the methylene group attached to the bromine atom (Br-CH₂) at approximately 3.9-4.1 ppm. The high electronegativity of bromine causes a significant downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
CH ₃ (Butyl)	~14
CH ₂ (Butyl, next to CH ₃)	~20
CH ₂ (Butyl, next to N)	~30
N-CH ₂ (Butyl)	~48
Br-CH ₂	~35
C=O (Amide)	~168

Interpretation of the ¹³C NMR Spectrum:

- The aliphatic region (~14-48 ppm) will show the signals for the butyl chains and the brominated methylene carbon. The terminal methyl carbons are the most shielded. The carbons closer to the electronegative nitrogen and bromine atoms will be shifted downfield.
- The carbonyl carbon of the amide group (C=O) is expected to have the most downfield chemical shift, appearing around 168 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[\[2\]](#)

- Dissolve 5-25 mg of **2-Bromo-N,N-dibutylacetamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumental Parameters:[\[3\]](#)[\[4\]](#)

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR:

- Pulse sequence: Standard single-pulse experiment.
- Acquisition time: 2-4 seconds.
- Relaxation delay: 1-5 seconds.
- Number of scans: 8-16.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aliphatic)	2850-2960	Strong
C=O stretch (amide)	1630-1680	Strong
C-N stretch	1400-1450	Medium
C-Br stretch	500-600	Medium-Strong

Interpretation of the IR Spectrum:

- The most prominent absorption band is expected to be the strong C=O stretch of the tertiary amide group, typically appearing in the range of 1630-1680 cm^{-1} .
- The aliphatic C-H stretching vibrations of the butyl groups will be observed as strong bands between 2850 and 2960 cm^{-1} .
- A medium intensity band corresponding to the C-N stretch should be present around 1400-1450 cm^{-1} .
- The C-Br stretching vibration is expected in the fingerprint region, between 500 and 600 cm^{-1} .

Experimental Protocol for IR Spectroscopy

For a liquid sample like **2-Bromo-N,N-dibutylacetamide**, the Attenuated Total Reflectance (ATR) or thin-film method can be used.[\[5\]](#)[\[6\]](#)[\[7\]](#)

ATR-FTIR:

- Ensure the ATR crystal is clean.
- Place a small drop of the neat liquid sample directly onto the crystal.
- Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin-Film Method:

- Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin film.
- Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For **2-Bromo-N,N-dibutylacetamide**,

Electron Ionization (EI) is a suitable technique.[\[8\]](#)[\[9\]](#)

Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 249 and 251 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
- Key Fragmentation Pathways:
 - α -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This would lead to the loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) from one of the butyl chains, resulting in a fragment at m/z 206/208.
 - McLafferty Rearrangement: Although less common in tertiary amides, a McLafferty-type rearrangement could lead to the loss of butene (C_4H_8), resulting in a fragment at m/z 193/195.
 - Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 170.
 - Cleavage of the Butyl Chain: Loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$) would give a fragment at m/z 192/194.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

- The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile and thermally stable for GC-MS analysis.[\[10\]](#)

Instrumental Parameters (EI-MS):[\[8\]](#)[\[9\]](#)

- Ionization Energy: Standard 70 eV.
- Source Temperature: 150-250 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

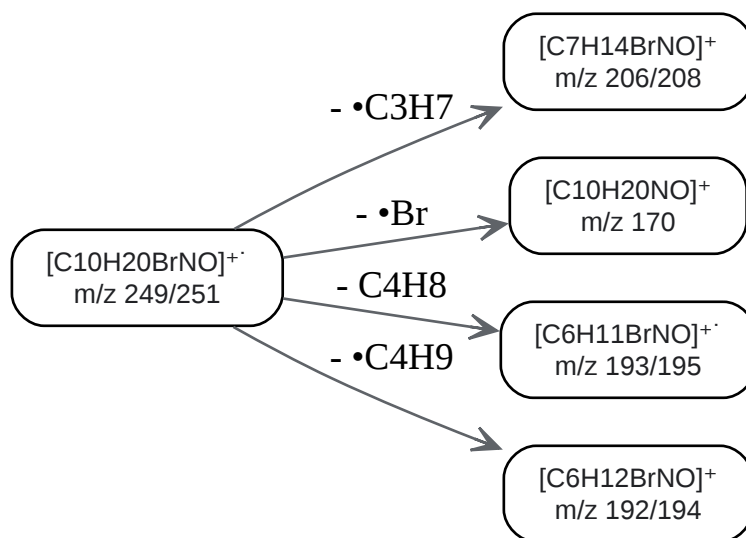
- Detector: Electron multiplier.

Visualizations

Molecular Structure of 2-Bromo-N,N-dibutylacetamide

Caption: Molecular structure of **2-Bromo-N,N-dibutylacetamide**.

Key Fragmentation Pathways in Mass Spectrometry



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Caption: Predicted major fragmentation pathways for **2-Bromo-N,N-dibutylacetamide** in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **2-Bromo-N,N-dibutylacetamide**. The presented data and interpretations, grounded in fundamental spectroscopic principles, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

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